molecular formula C12H14N4S B12626367 1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]- CAS No. 918313-39-0

1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]-

Katalognummer: B12626367
CAS-Nummer: 918313-39-0
Molekulargewicht: 246.33 g/mol
InChI-Schlüssel: WMPULVAGVBEUJV-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]- is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a phenyl group and a thiazolidinylmethyl group attached to the triazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]- typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The phenyl group can be introduced through the use of a phenyl-substituted alkyne, while the thiazolidinylmethyl group can be incorporated via subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve optimization of the CuAAC reaction conditions to achieve high yields and purity. This can include the use of specific solvents, catalysts, and reaction temperatures. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]- involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]- is unique due to the presence of both the phenyl and thiazolidinylmethyl groups. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .

Eigenschaften

CAS-Nummer

918313-39-0

Molekularformel

C12H14N4S

Molekulargewicht

246.33 g/mol

IUPAC-Name

(4R)-4-[(4-phenyltriazol-1-yl)methyl]-1,3-thiazolidine

InChI

InChI=1S/C12H14N4S/c1-2-4-10(5-3-1)12-7-16(15-14-12)6-11-8-17-9-13-11/h1-5,7,11,13H,6,8-9H2/t11-/m1/s1

InChI-Schlüssel

WMPULVAGVBEUJV-LLVKDONJSA-N

Isomerische SMILES

C1[C@H](NCS1)CN2C=C(N=N2)C3=CC=CC=C3

Kanonische SMILES

C1C(NCS1)CN2C=C(N=N2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.